molecular formula C9H13N3Na2O11P2 B13387695 [[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate

[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate

Cat. No.: B13387695
M. Wt: 447.14 g/mol
InChI Key: ZGDYAAWYYNVXEB-UHFFFAOYSA-L
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Description

Disodium cytidine 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is composed of a cytidine molecule linked to a diphosphate group, with two sodium ions balancing the charge. This compound is involved in the synthesis of nucleic acids and phospholipids, making it essential for cellular functions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium cytidine 5’-diphosphate can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase. The reaction typically involves the use of adenosine triphosphate as a phosphoryl donor and occurs under mild conditions with a pH range of 7.0 to 8.0 .

Industrial Production Methods: Industrial production of disodium cytidine 5’-diphosphate often involves microbial fermentation using genetically engineered strains of yeast or bacteria. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified through a series of chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Disodium cytidine 5’-diphosphate undergoes various chemical reactions, including:

    Phosphorylation: It can be phosphorylated to form cytidine triphosphate.

    Hydrolysis: It can be hydrolyzed to produce cytidine monophosphate and inorganic phosphate.

    Substitution: It can participate in substitution reactions to form cytidine diphosphate derivatives.

Common Reagents and Conditions:

    Phosphorylation: Adenosine triphosphate and kinase enzymes.

    Hydrolysis: Acidic or enzymatic conditions.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

  • Cytidine triphosphate
  • Cytidine monophosphate
  • Cytidine diphosphate derivatives

Scientific Research Applications

Disodium cytidine 5’-diphosphate has a wide range of applications in scientific research:

Mechanism of Action

Disodium cytidine 5’-diphosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of cytidine triphosphate, which is essential for RNA and DNA synthesis. It also plays a role in the formation of phosphatidylcholine, a key component of cell membranes. The compound interacts with enzymes such as uridylate kinase and cytidylate kinase, facilitating the transfer of phosphoryl groups and the synthesis of nucleotides .

Comparison with Similar Compounds

  • Cytidine monophosphate
  • Cytidine triphosphate
  • Uridine diphosphate

Comparison: Disodium cytidine 5’-diphosphate is unique in its ability to act as an intermediate in both nucleotide and phospholipid synthesis. Unlike cytidine monophosphate, which is primarily involved in RNA synthesis, disodium cytidine 5’-diphosphate also contributes to the formation of phosphatidylcholine. Compared to cytidine triphosphate, it is less phosphorylated but still plays a crucial role in cellular metabolism .

Biological Activity

The compound [[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate is a complex molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₉H₁₃N₃O₅P
  • Molecular Weight : 243.22 g/mol

Its structure features a pyrimidine ring, a tetrahydrofuran moiety, and a phosphoryl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Anticancer Activity :
    • Analogous compounds have shown significant growth inhibition against various cancer cell lines. For instance, derivatives of 4-amino-pyrimidines have been reported to possess moderate to very good growth inhibitory activities against cultured leukemia cells .
  • Enzyme Inhibition :
    • Compounds containing phosphonate groups are known to inhibit enzymes such as alkaline phosphatase. In vitro studies have demonstrated that certain derivatives exhibit better inhibition potential compared to standard inhibitors .
  • Antibacterial and Antifungal Properties :
    • Similar chemical classes have been tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Certain derivatives showed significant antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics .

Case Study 1: Anticancer Activity

A series of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines were synthesized and tested for their growth inhibitory effects on L1210 leukemia cells. The results indicated that several analogs exhibited IC50 values in the low micromolar range, suggesting promising anticancer properties .

Case Study 2: Enzyme Inhibition

Research focused on the synthesis of acyl/aryl thiourea derivatives showed that these compounds could effectively inhibit calf intestinal alkaline phosphatase (CIAP). The most potent derivative demonstrated an IC50 value significantly lower than that of standard monopotassium phosphate, indicating strong enzyme inhibition potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
4-Amino-Pyrimidine DerivativeAnticancer (L1210)0.251 ± 0.012
Acyl/Aryl Thiourea DerivativeEnzyme Inhibition (CIAP)0.251 ± 0.012
Fluorinated Pyridine DerivativeAntimicrobial1.95 - 15.63

Properties

IUPAC Name

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDYAAWYYNVXEB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Na2O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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